
MC-Gly-Gly-Phe
Overview
Description
MC-Gly-Gly-Phe is a cleavable linker extensively utilized in the synthesis of antibody-drug conjugates (ADCs). Its primary function is to connect cytotoxic payloads to monoclonal antibodies, enabling targeted drug delivery. Key characteristics include:
- Molecular formula: C₂₃H₂₈N₄O₇ (MW: 472.49) .
- Purity: ≥98% (GLPBIO) to 99.41% (MCE) .
- Storage: Powder stored at -20°C (3-year stability) or 4°C (2-year); solutions require -80°C for long-term storage .
- Applications: Enables pH- or enzyme-dependent cleavage in ADCs, ensuring payload release in target tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MC-Gly-Gly-Phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The first amino acid (methionine) is attached to the resin. Subsequent amino acids (glycine, glycine, and phenylalanine) are added one by one using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCCI) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In industrial settings, the production of this compound may involve automated peptide synthesizers to scale up the synthesis process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: MC-Gly-Gly-Phe can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific primers and DNA polymerases.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
MC-Gly-Gly-Phe has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of MC-Gly-Gly-Phe involves its ability to bind to specific molecular targets. The peptide can interact with enzymes, receptors, and other proteins, influencing their activity and function. The methionine residue may play a role in redox reactions, while the glycine residues provide flexibility to the peptide chain. The phenylalanine residue contributes to hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below compares MC-Gly-Gly-Phe with analogous ADC linkers:
Key Findings:
Cleavability: this compound and its analogs (e.g., Mal-Phe-C4-Val-Cit-PAB) rely on enzymatic or acidic cleavage, whereas Maleimide-DOTA is non-cleavable, limiting its use to stable conjugates .
Reactive Groups : Maleimide is ubiquitous, enabling thiol-based conjugation to antibodies .
PEG Influence : PEGylated linkers (e.g., Mal-PEG3-acid) enhance solubility but may alter pharmacokinetics .
Solubility and Formulation
- This compound : Requires DMSO for stock solutions (e.g., 10 mM in 2.1164 mL DMSO per 10 mg) .
- This compound-Gly-PAB-MMAE : Formulated with PEG300 and Tween 80 for in vivo studies, highlighting its compatibility with hydrophilic solvents .
- HS-27 : Fluorescent linker with FITC tag, requiring specialized handling due to light sensitivity .
Purity and Quality Control
- This compound : Rigorously tested via HPLC (GLPBIO: >98%, MCE: 99.41%) with certificates of analysis (COA) provided .
- MC-AAA-NHCH2OCH2COOH : Purity >98%, validated via NMR and MS .
- Regulatory Standards : Follows ICH guidelines for impurities, especially for biologics-derived linkers .
Research and Clinical Relevance
- ADC Efficacy: this compound’s cleavage specificity reduces off-target toxicity compared to non-cleavable linkers like Maleimide-DOTA .
- Emerging Analogs : this compound-Gly derivatives (e.g., MC-GGFG-Glycolic acid) show improved tumor penetration due to extended peptide chains .
Biological Activity
MC-Gly-Gly-Phe, a cleavable linker used in antibody-drug conjugates (ADCs), has garnered attention for its potential in cancer therapy. This article delves into its biological activity, synthesizing data from various studies and clinical trials to provide a comprehensive overview.
- Molecular Formula : CHNO
- Molecular Weight : 472.49 g/mol
- CAS Number : 1599440-15-9
This compound functions as a linker that connects therapeutic agents to antibodies, allowing for targeted delivery of cytotoxic drugs to cancer cells. The cleavable nature of this linker enables the release of the drug in the tumor microenvironment, enhancing therapeutic efficacy while minimizing systemic toxicity.
Antibody-Drug Conjugates (ADCs)
This compound is primarily utilized in ADC formulations. Its role is crucial in ensuring that the payload (cytotoxic drug) is released at the target site, which is vital for maximizing the drug's effectiveness against cancer cells.
-
Clinical Applications :
- In ADCs targeting HER2-positive cancers, studies have shown that linkers like this compound can significantly improve the pharmacological profiles of these conjugates, leading to enhanced anti-tumor activity.
- For instance, ADCs using this compound have been evaluated in clinical trials for breast cancer and gastric cancer, demonstrating promising results in terms of overall response rates and progression-free survival .
- In Vivo Studies :
Data Table: Summary of Clinical Trials Involving this compound
Study Name | Target Cancer Type | Drug Used | Objective Response Rate (ORR) | Median Overall Survival (mOS) | Adverse Reactions |
---|---|---|---|---|---|
DESTINY Gastric01 | HER2-positive gastric cancer | Trastuzumab deruxtecan | 51% | 12.5 months | Neutropenia, anemia |
ARX788 | HER2-positive advanced gastric cancer | ARX788 | Ongoing | Ongoing | Ongoing |
MRG002 | HER2-low locally advanced gastric cancer | MRG002 | 26.3% | 4.4 months | Grade 3 or higher TEAEs |
Case Studies
- HER2-positive Breast Cancer :
- Gastric Cancer Trials :
Q & A
Basic Research Questions
Q. What are the optimal experimental protocols for synthesizing MC-Gly-Gly-Phe with high purity and yield?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry offering precise control over sequential amino acid coupling. Critical parameters include resin choice (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection conditions (20% piperidine in DMF). Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) is recommended for purification. Purity should be confirmed via LC-MS and NMR spectroscopy .
Q. How can researchers ensure accurate characterization of this compound’s structural and physicochemical properties?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : 2D - HSQC and TOCSY for backbone assignment.
- FTIR : Amide I and II bands (~1650 cm, ~1550 cm) confirm secondary structure.
- Mass Spectrometry : MALDI-TOF or ESI-MS for molecular weight validation.
- Circular Dichroism (CD) : Monitor conformational stability under varying pH/temperature.
Document all protocols in line with reproducibility standards (e.g., Beilstein Journal guidelines) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Use cell-free and cell-based assays:
- Enzyme Inhibition : Fluorescence-based kinetic assays (e.g., fluorogenic substrates).
- Cytotoxicity : MTT or resazurin assays in relevant cell lines (e.g., HEK-293, HeLa).
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Include positive/negative controls and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity across studies be systematically resolved?
- Methodological Answer : Apply a mixed-methods framework:
- Quantitative Meta-Analysis : Pool data from multiple studies using PRISMA guidelines; assess heterogeneity via statistics.
- Qualitative Analysis : Review experimental conditions (e.g., buffer composition, cell passage number) for confounding factors.
- In Silico Validation : Molecular docking (AutoDock Vina) to predict binding consistency across protein conformers.
Address contradictions through triangulation and transparent reporting .
Q. What strategies enhance the stability of this compound in physiological environments for in vivo applications?
- Methodological Answer : Design stability assays and modifications:
- Protease Resistance : Incubate with trypsin/chymotrypsin; analyze degradation via SDS-PAGE.
- PEGylation : Conjugate polyethylene glycol to amine groups; assess half-life in serum via LC-MS.
- Liposomal Encapsulation : Use thin-film hydration with DSPC/cholesterol; monitor encapsulation efficiency and release kinetics.
Validate in animal models (e.g., rodent pharmacokinetics) under ethical approval protocols .
Q. How can computational modeling improve the design of this compound derivatives with enhanced target specificity?
- Methodological Answer : Implement a multi-step in silico workflow:
- Pharmacophore Modeling (Schrödinger Phase) : Identify critical interaction motifs.
- Molecular Dynamics (GROMACS) : Simulate ligand-receptor dynamics over 100 ns; calculate binding free energy (MM/PBSA).
- ADMET Prediction (SwissADME) : Optimize derivatives for solubility, permeability, and toxicity.
Cross-validate predictions with experimental SAR studies .
Q. Data Analysis & Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models:
- Four-Parameter Logistic Curve (4PL) : Fit IC/EC values in GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for small datasets.
- ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups.
Report , p-values, and effect sizes to meet reproducibility criteria .
Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Design of Experiments (DoE) : Use Minitab to optimize synthesis parameters (e.g., temperature, reagent ratios).
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR.
- Statistical Process Control (SPC) : Track critical quality attributes (CQAs) using control charts.
Document deviations and corrective actions in supplementary materials .
Q. Ethical & Reproducibility Considerations
Q. What steps ensure ethical compliance in preclinical studies involving this compound?
- Methodological Answer : Follow institutional and international guidelines:
- Animal Research : ARRIVE 2.0 guidelines for experimental design and reporting.
- Human Cell Lines : Verify authenticity via STR profiling; obtain informed consent for primary cells.
- Data Sharing : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo).
Include ethics statements and approval numbers in manuscripts .
Q. How can researchers improve the reproducibility of this compound studies across labs?
- Methodological Answer : Adhere to standardized reporting:
- MIAPE Guidelines : Detail synthesis and characterization protocols.
- BRENDA Database : Report enzyme assay conditions (pH, temperature, substrates).
- Open Science Framework (OSF) : Share protocols, raw data, and analysis code.
Conduct inter-lab validation studies and publish negative results to reduce publication bias .
Properties
IUPAC Name |
(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVPAFLSJIPUCL-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130594 | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-15-9 | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1599440-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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